
L-Serine hydrochloride
Overview
Description
L-Serine hydrochloride (C₃H₈ClNO₃) is a hydrochloride salt of the non-essential amino acid L-serine. It is widely utilized in biochemical research and pharmaceutical synthesis due to its enhanced stability and solubility compared to the free amino acid. The compound is synthesized via esterification or direct hydrochlorination of L-serine, often employing reagents like thionyl chloride or methanol under controlled conditions . Its molecular weight is 169.61 g/mol, and it is characterized by hygroscopicity, requiring storage under inert, dry conditions . Applications span peptide synthesis, drug development, and industrial catalysis, making it a critical intermediate in organic chemistry .
Preparation Methods
Direct Esterification and Hydrochlorination
The most straightforward method involves the direct reaction of L-serine with acetyl chloride in methanol. This one-pot synthesis proceeds via esterification of the carboxylic acid group followed by in situ hydrochlorination of the amino group .
Reaction Conditions :
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Stage 1 : Methanol is cooled to 0°C, and acetyl chloride (1.2 eq) is added dropwise. After stirring at 20°C for 10 minutes, L-serine is introduced in portions.
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Stage 2 : The mixture is heated to 80°C for 2 hours, followed by solvent removal under reduced pressure. The residue is dried under vacuum to yield L-serine methyl ester hydrochloride as a colorless solid .
Key Advantages :
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Quantitative Yield : The method achieves near-100% conversion without requiring purification .
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Scalability : Demonstrated at a 30 g scale, this route is suitable for industrial production due to minimal intermediate handling.
Limitations :
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Use of acetyl chloride necessitates strict temperature control to prevent exothermic side reactions.
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The product retains residual methanol, requiring additional drying steps for pharmaceutical-grade purity.
Nitration-Reduction-Hydrolysis Pathway
An alternative route starts with β-chloropropionic acid, employing nitration, reduction, and hydrolysis to synthesize L-serine, followed by hydrochlorination .
Nitration of β-Chloropropionic Acid
Concentrated sulfuric acid and nitric acid (40%) are used to nitrate β-chloropropionic acid at -2–1°C for 2–3 hours, yielding 2-nitro-3-chloropropionic acid. Extraction with dichloromethane and crystallization provide the nitro intermediate in ~85% purity .
Catalytic Hydrogenation
The nitro compound is reduced using hydrogen gas over a nickel catalyst at 23–28°C for 12 hours, producing 2-amino-3-chloropropionic acid. Filtration and concentration yield the amino acid precursor .
Hydrolysis and Hydrochlorination
Heating the chlorinated amino acid with NaOH (2 M) at 50–55°C for 4–5 hours induces hydrolysis. The mixture is neutralized with HCl to pH 7.3, forming L-serine hydrochloride. Electrodialysis removes salts, and final crystallization achieves >90% purity .
Industrial Relevance :
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Raw material cost is lower compared to direct esterification.
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Electrodialysis enhances purity but adds operational complexity.
N-Carboxy Anhydride (NCA) Intermediate Route
A patent-pending method utilizes D-serine to form an N-carboxy anhydride (NCA), which is subsequently chlorinated . While developed for D-serine derivatives, this approach is adaptable to L-serine.
NCA Formation
D-Serine reacts with paraformaldehyde in tetrahydrofuran (THF) at room temperature for 0.5–3 hours. Solvent removal and crystallization yield the NCA intermediate .
Chlorination with Thionyl Chloride
The NCA is treated with thionyl chloride in methanol at 20°C for 3 hours. After solvent exchange to petroleum ether, R-3-chloroserine methyl ester hydrochloride crystallizes with 93% yield and 99.5% purity .
Adaptability to L-Serine :
Replacing D-serine with L-serine in this protocol would theoretically produce this compound, though enantiomeric purity must be verified.
Comparative Analysis of Methods
Industrial and Laboratory Considerations
Cost Efficiency
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Direct Esterification : Low operational cost but requires expensive anhydrous methanol.
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Nitration-Reduction : Economical raw materials offset by high energy consumption during electrodialysis.
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NCA Route : High yield justifies reagent costs, though thionyl chloride disposal poses environmental challenges.
Environmental Impact
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Acetyl chloride and thionyl chloride generate HCl gas, necessitating scrubbers.
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The nitration route produces nitrate waste, requiring neutralization.
Chemical Reactions Analysis
Types of Reactions
L-Serine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
L-Serine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of L-Serine hydrochloride involves its interaction with enzymes and receptors in the body. It acts as a substrate for various enzymes, participating in metabolic pathways. The compound’s effects are mediated through its interaction with specific molecular targets, such as amino acid transporters and receptors.
Comparison with Similar Compounds
Chemical and Physical Properties
Key properties of L-Serine hydrochloride include:
- Molecular formula: C₃H₈ClNO₃
- Molecular weight : 169.61 g/mol
- Solubility: Highly soluble in water and methanol .
- Melting point : 160–165°C .
- Optical rotation : −4.4° (c=4 in water) .
- Hygroscopicity : Requires protection from moisture and oxidizing agents .
L-Serine Ethyl Ester Hydrochloride
- Molecular formula: C₅H₁₂ClNO₃
- Molecular weight : 169.61 g/mol
- Applications : Peptide synthesis, pharmaceuticals (e.g., neuroprotective agents) .
- Solubility : Water-soluble, hygroscopic .
- Key difference : Ethyl ester enhances lipophilicity compared to the methyl ester, influencing drug delivery .
DL-Serine Methyl Ester Hydrochloride
- Molecular formula: C₄H₁₀ClNO₃
- Molecular weight : 155.58 g/mol
- Applications : Peptide chain elongation, CNS drug intermediates .
- Key difference : Racemic mixture (DL-form) reduces stereochemical specificity in reactions .
DL-Serine Hydrazide Hydrochloride
- Molecular formula : C₃H₁₀ClN₃O₂
- Molecular weight : 179.59 g/mol
- Applications : Scientific research, agrochemical precursors .
- Key difference : Hydrazide group introduces acute oral toxicity (Category 4), requiring stringent safety protocols .
L-Lysine Monohydrochloride
- Molecular formula : C₆H₁₅ClN₂O₂
- Molecular weight : 182.65 g/mol
- Applications : Animal feed additive, antiviral agents .
- Key difference : Higher molecular weight and lysine content (80%) compared to serine derivatives .
Table 1: Comparative Properties of this compound and Analogues
Biological Activity
L-Serine hydrochloride is a non-essential amino acid that plays critical roles in various biological processes, particularly in the central nervous system (CNS). This article explores its biological activity, focusing on neuroprotection, metabolic pathways, and potential therapeutic applications based on diverse research findings.
Overview of L-Serine
L-Serine is a precursor for several important biomolecules, including neurotransmitters and nucleotides. It is synthesized from glycine and can be obtained through dietary sources or supplementation. The hydrochloride form is often used in clinical and research settings due to its stability and solubility.
Neuroprotective Effects
Mechanisms of Action:
L-Serine exhibits neuroprotective properties primarily through the activation of glycine receptors, which are crucial for inhibitory neurotransmission in the CNS. This activation promotes neuronal hyperpolarization, reducing excitability and protecting against excitotoxicity associated with conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS) .
Case Studies:
- Alzheimer's Disease : A study demonstrated that L-serine treatment improved behavior and reduced neurotoxicity in mouse models of AD by promoting oligodendrocyte proliferation and remyelination .
- Amyotrophic Lateral Sclerosis : Clinical trials have shown that L-serine supplementation is safe for ALS patients, with doses ranging from 0.5 to 15 g/day leading to improvements in motor function and reductions in reactive gliosis .
Metabolic Pathways
L-Serine is involved in several metabolic pathways, including:
- Sphingolipid Biosynthesis : Essential for cell membrane integrity in neurons.
- One-Carbon Metabolism : Contributes to nucleotide synthesis, crucial for cell proliferation and repair .
Gene Expression Changes:
Research involving Saccharomyces cerevisiae revealed that excess L-serine affects the expression of over 700 genes, influencing amino acid synthesis and stress response pathways . This highlights its role as a nutrient source and its potential impact on cellular metabolism.
Anti-inflammatory Properties
L-Serine has been shown to modulate immune responses by polarizing macrophages and downregulating microglial activation. This anti-inflammatory effect is significant in neurodegenerative diseases where inflammation exacerbates neuronal damage .
Clinical Implications
Given its safety profile and biological activity, L-serine is being investigated for various therapeutic applications:
- Neurodegenerative Disorders : Its potential to enhance cognitive functions and protect against neuronal loss makes it a candidate for treating diseases like AD and ALS.
- Mental Health : Elevated serum levels of L-serine have been observed in schizophrenia patients, suggesting a possible link between serine metabolism and psychiatric conditions .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing L-serine hydrochloride in laboratory settings?
- Methodological Answer : this compound is typically synthesized via esterification of L-serine with hydrochloric acid. Key steps include:
- Dissolving L-serine in anhydrous methanol and introducing HCl gas under controlled conditions .
- Purification via recrystallization using ethanol/water mixtures, followed by vacuum drying.
- Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C peaks at δ 3.8–4.2 ppm for hydroxyl and ammonium groups) and high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization) .
Q. How can researchers ensure the identity and purity of this compound in experimental preparations?
- Methodological Answer :
- Identity : Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of hydrochloride (Cl⁻) via absorption bands at 2500–3000 cm⁻¹ (N–H stretching) and 600–800 cm⁻¹ (C–Cl stretching) .
- Purity : Quantify residual solvents (e.g., methanol) using gas chromatography (GC) and assess hygroscopicity via thermogravimetric analysis (TGA) under nitrogen atmosphere .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to its irritant properties.
- Store in airtight containers at 2–8°C to prevent decomposition, as prolonged exposure to humidity may degrade the compound .
- Dispose of waste via neutralization with sodium bicarbonate followed by incineration, adhering to local hazardous waste regulations .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions, and how can this impact experimental reproducibility?
- Methodological Answer :
- Stability Studies : Conduct accelerated stability testing by incubating the compound in buffers (pH 2–10) at 40°C for 30 days. Monitor degradation via HPLC and mass spectrometry (MS).
- Key Finding : this compound is most stable at pH 4–6, with <5% degradation after 30 days. Degradation products include glycine and formaldehyde under alkaline conditions .
- Implication : Buffer selection and storage conditions must be optimized to avoid byproduct interference in cell culture or enzymatic assays.
Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be addressed?
- Methodological Answer :
- Challenge : Co-elution with structurally similar amino acids (e.g., threonine) in biological samples.
- Solution : Use derivatization agents like dabsyl chloride to enhance chromatographic separation. Validate methods per ICH guidelines (linearity: , recovery: 95–105%) .
- Example : A validated HPLC method with a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile) achieves baseline separation of dabsyl-L-serine derivatives in cerebrospinal fluid .
Q. How can isotopic labeling (e.g., C or H) of this compound enhance metabolic pathway studies?
- Methodological Answer :
- Isotopic Tracers : Use deuterated analogs (e.g., L-Serine-2,3,3-d3 hydrochloride) to track serine incorporation into phospholipids or one-carbon metabolism pathways via mass spectrometry imaging (MSI) .
- Table : Common Isotopic Derivatives of this compound
Isotope | CAS Number | Purity | Application |
---|---|---|---|
H (d3) | 49147-89 | 98 atom% D | Metabolic flux analysis |
C | N/A | >99% | NMR-based kinetic studies |
Q. What experimental design considerations are critical for studying this compound’s role in neuronal cell culture models?
- Methodological Answer :
- Dosage Optimization : Perform dose-response assays (0.1–10 mM) to identify non-toxic concentrations. Use MTT assays to confirm cell viability >90% at 5 mM .
- Control Setup : Include D-serine hydrochloride as a negative control to differentiate NMDA receptor modulation effects specific to the L-isomer .
- Data Interpretation : Account for pH shifts caused by hydrochloride counterions in media by adjusting with NaOH to maintain physiological pH (~7.4) .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMOVTSFWYRCOB-DKWTVANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481020 | |
Record name | L-Serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16428-75-4 | |
Record name | L-Serine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16428-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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